molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B7761001 Diphenyl ether CAS No. 32576-61-7

Diphenyl ether

Cat. No.: B7761001
CAS No.: 32576-61-7
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl ether (C₆H₅)₂O is an aromatic compound consisting of two benzene rings linked by an oxygen atom. It serves as a versatile intermediate in organic synthesis for producing spices, synthetic resins, and pharmaceuticals . Industrially, this compound derivatives—such as halogenated diphenyl ethers (e.g., polybrominated diphenyl ethers, PBDEs), alkyl-substituted derivatives, and this compound herbicides—are widely used as flame retardants, pesticides, and herbicides .

Preparation Methods

Ullmann Reaction: Classical Synthesis with Copper Catalysis

The Ullmann reaction remains a cornerstone for synthesizing diphenyl ether, leveraging copper-based catalysts to facilitate the coupling of aryl halides with phenols. A representative procedure involves reacting phenol with chlorobenzene in the presence of copper sulfate pentahydrate (CuSO4·5H2O) and alkaline hydroxides. For instance, a 93% yield was achieved using 170 g of phenol, 120 g of chlorobenzene, and 5.5 g of CuSO4·5H2O at 190°C for 10 hours . The reaction proceeds via a radical mechanism, where the copper catalyst mediates the formation of aryloxy intermediates, followed by coupling to generate the ether bond.

Critical parameters influencing yield include:

  • Temperature : Optimal coupling occurs between 130°C and 190°C, with higher temperatures accelerating reaction rates but risking decomposition.

  • Catalyst loading : Copper sulfate at 2–5 wt% relative to phenol ensures sufficient catalytic activity without excessive byproduct formation.

  • Base selection : Potassium hydroxide (KOH) outperforms sodium hydroxide (NaOH) in deprotonating phenol, enhancing nucleophilicity .

Post-reaction purification involves acid washing (20% H2SO4) to remove residual base, followed by vacuum distillation to isolate this compound at 185–190°C under 2 kPa .

Nucleophilic Aromatic Substitution: Activating Aryl Halides

Nucleophilic substitution exploits electron-deficient aryl halides, where electron-withdrawing groups (e.g., nitro, cyano) activate the substrate for phenoxide attack. A patented method combines p-nitrochlorobenzene with resorcinol in dimethylformamide (DMF), using anhydrous K2CO3 as a base at 120°C for 1–4 hours . This approach achieved an 85.3% yield of p-nitro-m-hydroxythis compound, isolated via sequential extraction and petroleum ether recrystallization .

The reaction’s regioselectivity is governed by:

  • Electronic effects : Nitro groups at the para position enhance electrophilicity at the ortho and para positions of the aryl halide.

  • Steric hindrance : Bulky substituents on the phenol (e.g., 2,6-diisopropyl) reduce yields due to hindered approach of the nucleophile .

Comparative studies between chloro- and fluoro-substituted aryl halides reveal faster kinetics with fluorobenzene derivatives, albeit with comparable final yields (70–80%) .

Transition Metal-Catalyzed Coupling: Enhancing Efficiency

Modern protocols employ palladium or copper complexes to enable cross-coupling under milder conditions. A notable example utilizes cesium carbonate (Cs2CO3), copper(I) oxide (Cu2O), and a trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine ligand in acetonitrile at 82°C . This system facilitates the coupling of iodobenzene with phenol, achieving 100% conversion and selectivity within 24 hours . The ligand stabilizes the copper center, preventing aggregation and enhancing catalytic turnover.

Mechanistic insights :

  • Oxidative addition of iodobenzene to Cu(I) forms a Cu(III) intermediate.

  • Phenoxide coordination to Cu(III) precedes reductive elimination, releasing this compound and regenerating Cu(I) .

This method circumvents the high temperatures and strong bases required in Ullmann-type reactions, making it suitable for thermally sensitive substrates.

Ultrasonic-Assisted Synthesis: Accelerating Reaction Kinetics

Ultrasonic radiation has emerged as a tool to reduce reaction times and improve yields. A Chinese patent describes synthesizing nitro-substituted diphenyl ethers by irradiating a mixture of resorcinol, K2CO3, and p-nitrochlorobenzene in DMF at 40–80°C . Ultrasonic cavitation enhances mass transfer and disrupts aggregates, enabling complete conversion in 2.5 hours—a 50% reduction compared to conventional heating . The product is isolated via acid-base extraction, yielding 80–90% pure this compound.

Factors Influencing Synthetic Efficiency

Solvent Effects

Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) stabilize ionic intermediates and improve phenoxide solubility. In Wright and Jorgenson’s method, dimethyl sulfoxide enables reactions at 90°C with NaOH, yielding 70% this compound from 2,4,6-trimethylphenol and 2,4-dinitrochlorobenzene .

Catalyst Design

Copper oxide nanoparticles (<10 nm) exhibit higher surface area-to-volume ratios, achieving 98% yield in Ullmann reactions at 150°C—20% higher than bulk CuO . Ligand-modified catalysts (e.g., Chxn-Py-Al) further enhance stability and selectivity .

Steric and Electronic Modulation

Electron-withdrawing groups (e.g., nitro) on aryl halides increase reactivity, while bulky substituents on phenols (e.g., tert-butyl) hinder coupling. For example, 2,6-di-tert-butylphenol yields only 13% this compound due to steric clashes .

Purification and Characterization

Crude reaction mixtures are typically purified via:

  • Distillation : Vacuum distillation at 185–190°C/2 kPa isolates this compound from oligomers .

  • Recrystallization : Petroleum ether or ethanol recrystallization removes phenolic byproducts .

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers in nitro-substituted derivatives .

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for purity assessment. For workplace safety, airborne this compound is quantified using high-performance liquid chromatography (HPLC) with a detection limit of 0.1 µg/m³ .

Comparative Analysis of Methods

MethodConditionsCatalystYield (%)Reference
Ullmann reaction190°C, 10 h, KOHCuSO4·5H2O93
Nucleophilic substitution120°C, 4 h, DMFK2CO385
Cu-catalyzed coupling82°C, 24 h, CH3CNCu2O/Chxn-Py-Al100
Ultrasonic synthesis70°C, 2.5 h, DMFNone90

Advantages and Limitations :

  • Ullmann reaction : High yields but energy-intensive.

  • Cu-catalyzed coupling : Mild conditions but requires expensive ligands.

  • Ultrasonic synthesis : Rapid but limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions: Diphenyl ether undergoes various reactions typical of phenyl rings, including:

Common Reagents and Conditions:

  • Hydroxylation: Often involves the use of hydrogen peroxide or other oxidizing agents.
  • Nitration: Typically uses a mixture of concentrated nitric acid and sulfuric acid.
  • Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
  • Sulfonation: Involves sulfuric acid or oleum.
  • Friedel–Crafts Reactions: Uses aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include hydroxylated, nitrated, halogenated, and sulfonated derivatives of this compound .

Scientific Research Applications

Pharmaceutical Applications

Diphenyl ether and its derivatives have demonstrated considerable potential in the pharmaceutical sector. Several compounds derived from this compound scaffolds are noted for their therapeutic properties:

  • Nimesulide : An anti-inflammatory drug that exhibits analgesic and antipyretic effects.
  • Triclosan : An antimicrobial agent used in various consumer products.
  • Sorafenib : An anticancer medication used to treat liver and kidney cancers.

These compounds leverage the this compound structure to enhance their pharmacological profiles, showcasing the importance of structure-activity relationships (SAR) in drug development .

Heat Transfer Fluids

One of the primary uses of this compound is as a heat transfer fluid. It is commonly employed in eutectic mixtures such as Dowtherm A , which consists of 73.5% this compound and 26.5% biphenyl. This mixture is favored for its stability over a wide temperature range, making it ideal for thermal management in industrial processes .

Chemical Intermediates

This compound serves as a crucial intermediate in several chemical reactions:

  • Production of Phenoxathiin : Used in polyamide and polyimide synthesis through the Ferrario reaction.
  • Halogenation, Acylation, and Alkylation : DPE acts as a precursor for various organic synthesis processes .

Surfactants and Lubricants

This compound is utilized in producing high-temperature lubricants and surfactants, which are essential for enhancing the performance of various industrial applications .

Fragrances and Detergents

Due to its pleasant scent reminiscent of scented geraniums, this compound is widely used in perfumery, particularly in soaps and detergents. It acts as a fragrance component that enhances the sensory appeal of cleaning products .

Personal Care Products

This compound is also found in personal care items, including lotions and creams, where it functions as an emulsifier and stabilizer .

Safety and Environmental Considerations

While this compound has numerous applications, safety assessments are critical due to potential health risks associated with exposure to certain derivatives like polybrominated diphenyl ethers (PBDEs). These compounds have been linked to various health issues, including cognitive impairments in children following prenatal exposure . Regulatory frameworks are increasingly scrutinizing these substances to mitigate environmental impacts.

Case Study 1: Antimicrobial Efficacy

Research has indicated that triclosan, derived from this compound, exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness in reducing bacterial load on skin surfaces when incorporated into hand sanitizers.

Case Study 2: Heat Transfer Efficiency

A comparative study evaluated the thermal efficiency of Dowtherm A against conventional heat transfer fluids. Results indicated superior performance in maintaining stable temperatures across varied operational conditions.

Data Summary Table

Application AreaSpecific UsesNotable Compounds
PharmaceuticalsAnti-inflammatory, AntimicrobialNimesulide, Triclosan
IndustrialHeat transfer fluidsDowtherm A
Chemical SynthesisIntermediates for reactionsPhenoxathiin
Consumer ProductsFragrances in soaps/detergentsThis compound
Personal CareEmulsifiers in lotionsThis compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Pyridones

Diphenyl ethers and 2-pyridones share structural similarities (both contain aromatic rings and ether-like linkages) but differ in their antimicrobial mechanisms and spectrum of activity:

  • Binding Mechanism : Diphenyl ethers (e.g., triclosan analogues) bind exclusively to the E-NADP enzyme-product complex of Staphylococcus aureus FabI, while 2-pyridones target the E-NADPH complex and exhibit faster binding kinetics .
  • Activity Spectrum : Diphenyl ethers are broad-spectrum antimicrobials, whereas 2-pyridones are narrow-spectrum, targeting S. aureus specifically . Mutations in fabI (e.g., A95V, I193S) confirm saFabI as the target for diphenyl ethers, with MIC values comparable to triclosan against methicillin-resistant strains .
Property Diphenyl Ethers 2-Pyridones
Target Enzyme Complex E-NADP E-NADPH
Spectrum Broad (Gram-positive and Gram-negative) Narrow (S. aureus specific)
Resistance Mutations A95V, I193S in fabI Not reported

Phenoxypyridine Pesticides

Phenoxypyridine derivatives are structurally related to diphenyl ether herbicides but differ in bioactivity:

  • Herbicidal Activity: this compound herbicides (e.g., acifluorfen) show superior activity against Rhizoctonia solani (IC₅₀ = 6.53 mg/L) compared to phenoxypyridine compounds (IC₅₀ > 100 mg/L) .
  • Mechanism: Diphenyl ethers inhibit protoporphyrinogen oxidase (PPO), causing light-dependent phytotoxicity, while phenoxypyridines target fatty acid synthesis in plants .

Benzophenone and Diphenyl Methane

Serological studies reveal that this compound and diphenyl methane (C₆H₅)₂CH₂ exhibit minor immunological differences, whereas benzophenone (C₆H₅)₂CO shows distinct specificity due to its carbonyl group .

Polybrominated Diphenyl Ethers (PBDEs)

PBDEs are flame retardants with varying bromination levels. Key distinctions from this compound include:

  • Toxicity : PBDEs cause hepatotoxicity, thyroid disruption, and developmental neurotoxicity, with BDE-99 linked to behavioral deficits in mice .
PBDE Congener Key Toxicity Findings Environmental Persistence
BDE-47 Hepatic steatosis, endocrine disruption High bioaccumulation
BDE-99 Learning/memory deficits in mice Moderate persistence

Cyperin (Natural this compound)

Cyperin, a natural this compound phytotoxin, differs from synthetic herbicides:

Bis-Heterocyclic Diphenyl Ethers

Hybrid molecules combining this compound with heterocycles (e.g., pyridine, thiophene) show enhanced antibacterial and anticancer activity compared to parent compounds .

Alkoxy-Substituted Diphenyl Ethers

Derivatives with long alkoxy chains exhibit thermoreversible gelation and fluorescence, enabling applications in materials science .

Environmental and Remediation Considerations

  • Degradation: Nanoscale zerovalent iron (nZVI) effectively debrominates PBDEs into this compound and lower-brominated congeners .
  • Remediation Strategies : Adsorption and chemical oxidation are prioritized for this compound herbicide residues in soil .

Biological Activity

Diphenyl ether (DPE) is an organic compound characterized by its unique structure and diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their effects in various biological systems, including anti-inflammatory, antifungal, and potential toxicological implications.

Chemical Structure and Properties

This compound is composed of two phenyl groups connected by an oxygen atom, represented chemically as C12H10O\text{C}_{12}\text{H}_{10}\text{O}. Its structure allows for interactions with various biological targets, making it a compound of interest in pharmacology and toxicology.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of polybrominated diphenyl ethers (PBDEs), a class of compounds related to this compound. A notable case involved the synthesis of marine-derived polybrominated diphenyl ethers, where compound 5a demonstrated significant anti-inflammatory activity with reduced cytotoxicity in lipopolysaccharide (LPS)-induced RAW264.7 cells. This compound inhibited the expression of phosphorylated extracellular signal-regulated kinase (p-ERK), indicating a potential mechanism for its anti-inflammatory effects .

2. Antifungal Activity

Research has also focused on this compound derivatives as antifungal agents. A study investigated a series of novel this compound formylhydrazine derivatives, revealing that compound M8 exhibited over 93% antifungal activity against multiple pathogens at a concentration of 10 μg/mL. This compound's efficacy was attributed to its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal metabolism . The structure-activity relationship suggested that para-substituted benzene rings enhance antifungal potency.

1. Acute and Subchronic Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study, Sprague-Dawley rats were exposed to varying concentrations of commercial-grade this compound over 13 weeks. Although some statistically significant changes were observed in organ weights, no direct target organ toxicity was reported. The study concluded that changes in body weight were likely due to dietary palatability rather than toxic effects .

2. Human Health Concerns

The potential health risks associated with this compound exposure have raised concerns, especially regarding mutagenicity and carcinogenicity. While acute exposure studies did not reveal significant adverse effects, further investigation into chronic exposure is warranted due to the persistence of diphenyl ethers in the environment and their bioaccumulation potential .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

CompoundActivity TypeEfficacy/NotesReference
Compound 5aAnti-inflammatoryReduced p-ERK expression; low cytotoxicity
Compound M8Antifungal>93% efficacy against pathogens at 10 μg/mL
This compoundToxicityNo significant adverse effects in subchronic studies

Case Studies

Case Study: PBDEs and Neurodevelopment

A study on polybrominated diphenyl ethers (PBDEs) highlighted their impact on neuronal development and function. PBDEs were shown to affect protein kinase C (PKC) translocation in cerebellar granule neurons, suggesting a mechanism that could impair learning and memory functions . The research indicated that certain PBDE congeners could mimic the effects of polychlorinated biphenyls (PCBs), raising concerns about their neurotoxic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diphenyl ether derivatives with potential pharmacological activity?

  • Methodology : this compound derivatives can be synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, 2,6-dimethylphenol and sodium hypochlorite in aqueous medium with CuI catalysis yield this compound derivatives via a one-pot method . Computational approaches like molecular dynamics simulations can optimize inhibitor design (e.g., targeting Mycobacterium tuberculosis InhA enzyme) by analyzing binding affinities and conformational stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats when handling volumes >1 L .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 115°C) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and avoid environmental release due to acute aquatic toxicity (LC50 for fish: 1.2 mg/L) .

Q. How can researchers identify and quantify this compound congeners in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Infrared spectroscopy (IR) with characteristic peaks (e.g., C-O-C stretch at 1,240 cm⁻¹) aids structural confirmation . For photodegradation studies, congener-specific models track brominated this compound (BDE) degradation kinetics using ultraviolet light and isooctane solvents .

Advanced Research Questions

Q. How can computational models predict the environmental persistence and bioaccumulation of polybrominated diphenyl ethers (PBDEs)?

  • Methodology : Apply fugacity-based models to estimate PBDE partitioning in air, water, and sediment. Bioaccumulation factors (BAFs) for penta-BDEs in aquatic biota (e.g., pike: 10⁴–10⁵ L/kg lipid) correlate with octanol-water partition coefficients (log KOW ~7) . Photodegradation models using homologous group classifications predict BDE-209 breakdown into tetra- and penta-BDEs under UV light .

Q. What experimental strategies address contradictions in PBDE toxicity data between in vitro and epidemiological studies?

  • Methodology :

  • Dose-Response Analysis : Compare low-dose chronic exposure (e.g., 0.05 µg/day dietary intake ) vs. high-dose acute studies (LOAEL: 1 mg/kg/day ).
  • Longitudinal Biomarkers : Measure PBDE levels in human serum and breast milk to assess temporal trends (e.g., 1972–1997: 0–4 ng/g lipid annual increase ).
  • Mechanistic Studies : Evaluate thyroid disruption via competitive binding to transthyretin (TTR) or induction of hepatic CYP450 enzymes .

Q. How can molecular biology techniques enhance this compound biodegradation in contaminated environments?

  • Methodology : Screen bacterial strains (e.g., Erwinia sp. CU3614) for fdpE gene expression, which cleaves this compound bonds. Use agar plates with 4-nitrothis compound (4-NDPE) to isolate degradative colonies. Optimize bioremediation by supplementing media with co-substrates (e.g., glucose) to enhance microbial growth .

Q. What molecular interactions underlie the inhibitory potency of this compound derivatives against tuberculosis targets?

  • Methodology : Perform molecular docking and free-energy perturbation (FEP) simulations to map interactions between this compound derivatives and InhA active sites. Key residues (e.g., Tyr158, NAD<sup>+</sup> cofactor) contribute to binding energy. Validate predictions with enzyme inhibition assays (IC50 values <1 µM reported ).

Q. Contradictions and Research Gaps

  • Environmental vs. Human Data : While PBDE levels in Swedish pike stabilized post-1980s, exponential increases in human breast milk (1972–1997) suggest ongoing exposure pathways (e.g., dust inhalation) .
  • Carcinogenicity Uncertainty : PBDEs lack IARC classification, but cohort studies link serum BDE-47 levels to 2.3x higher cancer mortality risk .

Properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
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Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS No.

101-84-8, 32576-61-7
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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